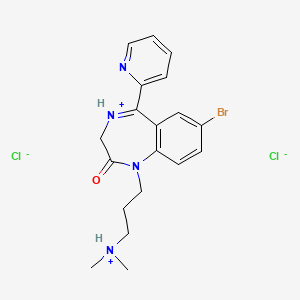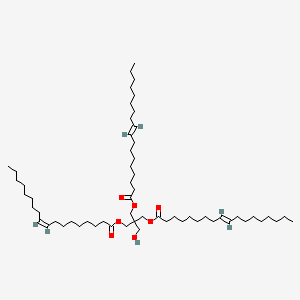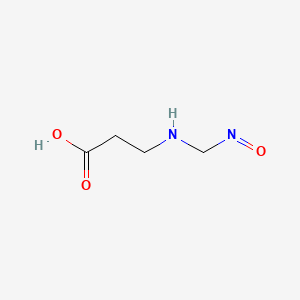
Potassium abietate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium abietate is an organic compound with the chemical formula C20H29KO2. It is a potassium salt of abietic acid, which is a major component of rosin. This compound is known for its applications in various industrial processes, particularly in the production of soaps and as a surfactant.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Potassium abietate is typically synthesized by reacting abietic acid, which is derived from the distillation of turpentine, with potassium hydroxide. The reaction produces this compound along with water and ethanol as by-products .
Industrial Production Methods: The industrial production of this compound involves the large-scale reaction of abietic acid with potassium hydroxide under controlled conditions. The process is designed to maximize yield and purity, ensuring that the final product meets the required specifications for its intended applications .
Analyse Des Réactions Chimiques
Types of Reactions: Potassium abietate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products, depending on the oxidizing agents and conditions used.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: this compound can participate in substitution reactions, where one or more of its functional groups are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various reagents, including halogens and alkylating agents, can be employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield dehydroabietane derivatives .
Applications De Recherche Scientifique
Potassium abietate has a wide range of applications in scientific research, including:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical processes.
Medicine: Research has explored its potential use in developing new antimicrobial agents.
Mécanisme D'action
The mechanism of action of potassium abietate involves its interaction with cell membranes and proteins. As a surfactant, it reduces the surface tension of liquids, allowing for better mixing and interaction of different substances. This property is particularly useful in cleaning applications, where it helps to emulsify oils and fats, making them easier to remove .
Comparaison Avec Des Composés Similaires
Sodium abietate: Similar to potassium abietate but uses sodium instead of potassium.
Calcium abietate: Another salt of abietic acid, using calcium as the cation.
Magnesium abietate: Uses magnesium as the cation.
Uniqueness: this compound is unique due to its specific potassium ion, which imparts different solubility and reactivity properties compared to its sodium, calcium, and magnesium counterparts. These differences can influence its effectiveness and suitability for various applications .
Propriétés
Numéro CAS |
23250-44-4 |
|---|---|
Formule moléculaire |
C20H29KO2 |
Poids moléculaire |
340.5 g/mol |
Nom IUPAC |
potassium;1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate |
InChI |
InChI=1S/C20H30O2.K/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22;/h7,12-13,16-17H,5-6,8-11H2,1-4H3,(H,21,22);/q;+1/p-1 |
Clé InChI |
NVJCKICOBXMJIJ-UHFFFAOYSA-M |
SMILES canonique |
CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)[O-])C.[K+] |
Numéros CAS associés |
514-10-3 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![5-Bromo-2-[bis(4-methoxybenzyl)amino]pyridine](/img/structure/B13744219.png)
![4-[3-(4-aminophenyl)propanoylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B13744220.png)
![2-methoxycarbonyl-6-[(E)-2-phenylethenyl]benzoic acid](/img/structure/B13744251.png)


![2-Propen-1-amine, N,N-bis[(triethoxysilyl)methyl]-](/img/structure/B13744259.png)


